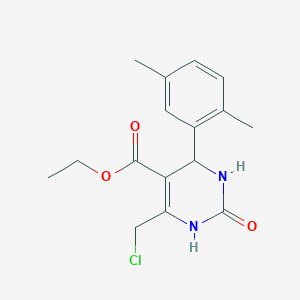

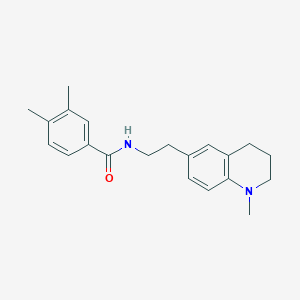

![molecular formula C20H18N2O6S2 B2519535 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide CAS No. 941908-36-7](/img/structure/B2519535.png)

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide" is a member of the sulfonamide family, which is known for its wide range of biological activities, including antibacterial, antitumor, and enzyme inhibition properties. Sulfonamides typically consist of a sulfonyl group attached to an amine, and modifications to this basic structure can lead to compounds with diverse and potent biological activities .

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines or the modification of existing sulfonamide compounds. For example, the synthesis of sulfamethizole, an antibacterial compound, involves the reaction of an amino thiadiazole with a sulfonyl chloride, followed by hydrolysis . Similarly, the synthesis of benzo[d]-1,2-thiazole-1,1-dioxide derivatives includes directed lithiation of propanamides, aryne-mediated cyclization, and quenching with electrophiles . These methods could potentially be adapted for the synthesis of the compound , although the specific synthesis route for this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of sulfonamides is crucial for their biological activity. The presence of substituents on the phenyl rings, such as methoxy, hydroxy, or nitro groups, can significantly affect the potency and specificity of these compounds . The benzo[d][1,3]dioxol-5-yl and methoxyphenyl groups in the compound of interest suggest that it may have unique interactions with biological targets due to these substituents' electronic and steric effects.

Chemical Reactions Analysis

Sulfonamides can participate in various chemical reactions, including those that lead to the formation of impurities during synthesis. For instance, the reaction of unreacted sulfonyl chloride with a sulfonamide can lead to the formation of by-products . Understanding these reactions is essential for optimizing the synthesis process and ensuring the purity of the final product.

Physical and Chemical Properties Analysis

Scientific Research Applications

Synthesis and Characterization

N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, a compound closely related to the one , was prepared through a reaction involving benzo[d]thiazol-2-amine and flurbiprofen. This derivative was fully analyzed and characterized, demonstrating the potential for similar compounds, like N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide, to be synthesized and thoroughly studied using various spectral methods (Manolov, Ivanov, & Bojilov, 2021).

Anticonvulsant and Antimicrobial Activities

Compounds containing a sulfonamide thiazole moiety, similar in structure to N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide, have shown promise in anticonvulsant and antimicrobial applications. For example, derivatives of heterocyclic compounds with a sulfonamide thiazole moiety demonstrated significant anticonvulsive effects and offered protection against picrotoxin-induced convulsion in research studies. Additionally, some synthesized compounds in this category have demonstrated antimicrobial action (Farag et al., 2012).

Cytotoxicity and Anti-inflammatory Activity

Research has shown that N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives possess marked sedative action, high anti-inflammatory activity, and selective cytotoxic effects concerning tumor cell lines. These properties indicate potential applications in cancer therapy and inflammation management. The structural characteristics and physicochemical parameters of these compounds correlate with their biological results, suggesting that compounds like N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide could exhibit similar activities (Zablotskaya et al., 2013).

properties

IUPAC Name |

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)sulfonylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O6S2/c1-26-14-3-5-15(6-4-14)30(24,25)9-8-19(23)22-20-21-16(11-29-20)13-2-7-17-18(10-13)28-12-27-17/h2-7,10-11H,8-9,12H2,1H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRGBESBAMSULNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

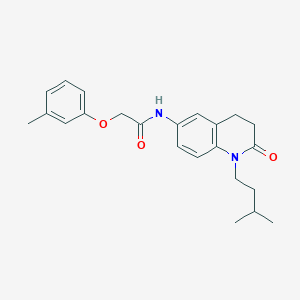

![2-[3-(Methoxymethyl)phenyl]propan-1-ol](/img/structure/B2519452.png)

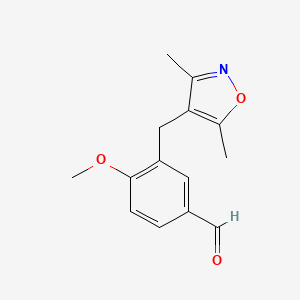

![2-Methyl-4-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2519460.png)

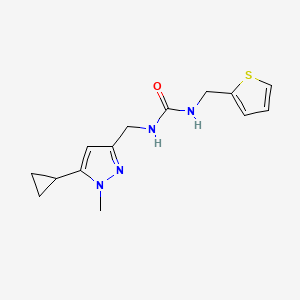

![2-(4-Fluorophenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2519461.png)

![2-{[5-hydroxy-6-(4-methoxybenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2519463.png)

![5-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-methylbenzyl)pentanamide](/img/no-structure.png)

![(E)-4-{3-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B2519469.png)

![7-{6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2519471.png)

![5-Methyl-2-(2,2,2-trifluoroacetyl)-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-10-one](/img/structure/B2519475.png)